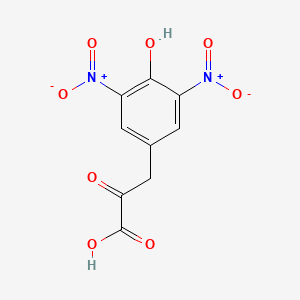
3,5-Dinitro-4-hydroxyphenylpyruvic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dinitro-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,5-dinitro-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid, a member of phenols and a C-nitro compound. It derives from a pyruvic acid and a 2,6-dinitrophenol.
科学的研究の応用
Role in Tyrosine Catabolism
Tyrosinemia Disorders
3,5-Dinitro-4-hydroxyphenylpyruvic acid is closely associated with the enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD), which is crucial for the catabolism of tyrosine. Mutations in the HPD gene can lead to tyrosinemia type III, an autosomal recessive disorder characterized by elevated levels of tyrosine and its derivatives in the blood and urine. This condition can result in severe metabolic disturbances and requires careful management to prevent complications such as liver dysfunction.
The biochemical pathway involving this compound is essential for converting 4-hydroxyphenylpyruvic acid to homogentisic acid, a critical step in tyrosine metabolism. The dysfunction of this pathway due to HPD deficiency leads to the accumulation of toxic metabolites, emphasizing the importance of this compound in understanding and potentially treating these disorders.
Implications in Biochemical Analysis
Biomarker Studies
The determination of related compounds like 3-methoxy-4-hydroxyphenylpyruvic acid through advanced analytical techniques such as gas chromatography/mass spectrometry highlights the relevance of this compound in clinical diagnostics. These methods enable researchers to analyze metabolite excretion patterns in conditions such as neuroblastoma and Parkinson's disease treated with L-DOPA, thereby providing insights into disease mechanisms and therapeutic responses .
Genetic Studies and Disease Models
Genetic Research
Research into the HPD gene structure has shed light on various genetic disorders associated with tyrosine metabolism. The human HPD gene spans over 30 kb and consists of 14 exons, primarily expressed in the liver. Understanding its regulation and mutations can help elucidate hereditary tyrosinemia type III's genetic basis. Such studies are vital for developing targeted therapies and genetic counseling strategies for affected families .
Potential Therapeutic Applications
Pharmacological Research
There is ongoing research into the potential pharmacological applications of this compound as a therapeutic agent. Its role in modulating metabolic pathways suggests that it could be explored for treating metabolic disorders linked to tyrosine metabolism. Additionally, its structural properties may be leveraged for developing new drugs targeting similar biochemical pathways .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Tyrosinemia Disorders | Involved in metabolic pathways affected by HPD deficiency; crucial for understanding tyrosine catabolism. |
| Biochemical Analysis | Used as a reference compound in metabolite profiling for diseases like neuroblastoma and Parkinson's disease. |
| Genetic Studies | Provides insights into genetic disorders related to tyrosine metabolism; aids in understanding HPD gene mutations. |
| Therapeutic Potential | Investigated for potential use in treating metabolic disorders; may lead to new drug developments. |
特性
分子式 |
C9H6N2O8 |
|---|---|
分子量 |
270.15 g/mol |
IUPAC名 |
3-(4-hydroxy-3,5-dinitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6N2O8/c12-7(9(14)15)3-4-1-5(10(16)17)8(13)6(2-4)11(18)19/h1-2,13H,3H2,(H,14,15) |
InChIキー |
AIXYOVZVCBPJAR-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















